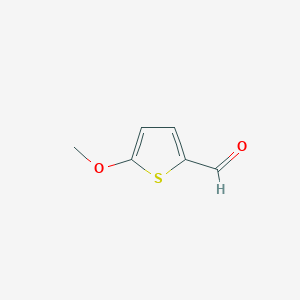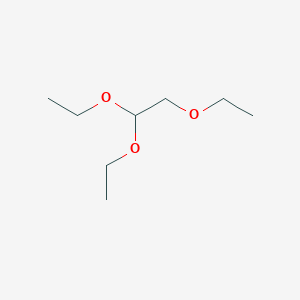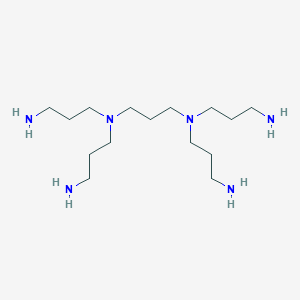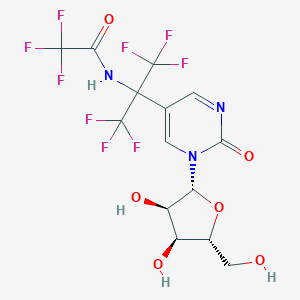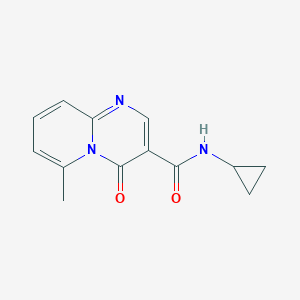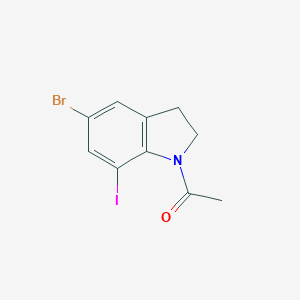
ZT-Dial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZT-Dial is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that can be used as a tool to study various biological processes.
Wissenschaftliche Forschungsanwendungen
ZT-Dial has a wide range of scientific research applications. It can be used to study various biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It has been used in studies on cancer, neurodegenerative diseases, and infectious diseases.
Wirkmechanismus
ZT-Dial works by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of the protein or enzyme, depending on the specific target. ZT-Dial can also be used as a fluorescent probe to visualize protein localization and movement within cells.
Biochemische Und Physiologische Effekte
ZT-Dial has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and alter gene expression. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ZT-Dial in lab experiments is its specificity for certain proteins or enzymes. This allows for precise targeting of specific biological processes. However, one limitation is that ZT-Dial may not be suitable for all experimental systems due to its chemical properties.
Zukünftige Richtungen
There are many potential future directions for research on ZT-Dial. One area of interest is its potential therapeutic applications in cancer and other diseases. Another area of research could focus on developing new derivatives of ZT-Dial with improved properties. Additionally, further studies could investigate the potential use of ZT-Dial as a tool for drug discovery.
Synthesemethoden
ZT-Dial is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 2-chloro-4-nitrobenzaldehyde to form a hydrazone. This hydrazone is then reacted with 2-nitrobenzyl bromide in the presence of a base to form the final product, ZT-Dial.
Eigenschaften
CAS-Nummer |
119944-79-5 |
|---|---|
Produktname |
ZT-Dial |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2E)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial |
InChI |
InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)16(18)7-11-20(14-23-20)17(19)6-5-15(13-22)8-12-21/h5,12-13,16-17H,4,6-11,14H2,1-3H3/b15-5+/t16-,17+,19-,20?/m1/s1 |
InChI-Schlüssel |
ZAWCPGMKVKTLKI-SPCHKEILSA-N |
Isomerische SMILES |
C[C@@]12CCCC([C@H]1CCC3([C@H]2C/C=C(\CC=O)/C=O)CO3)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |
Synonyme |
8,17-epoxylabd-12-ene-15,16-dial 8,17-epoxylabd-12-ene-15,16-dial, (1R-(1alpha(E),2alpha,4abeta,8aalpha))-isomer aframodial ZT-dial |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



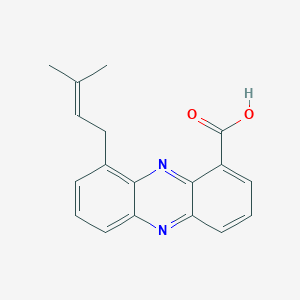


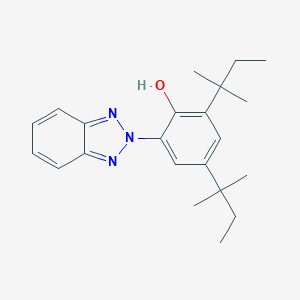
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)



